molecular formula C23H20ClN3O B12919104 4H-1,2,4-Triazole, 3-(4-chlorophenyl)-5-((4-methylphenoxy)methyl)-4-(4-methylphenyl)- CAS No. 141079-01-8

4H-1,2,4-Triazole, 3-(4-chlorophenyl)-5-((4-methylphenoxy)methyl)-4-(4-methylphenyl)-

Cat. No.: B12919104
CAS No.: 141079-01-8
M. Wt: 389.9 g/mol
InChI Key: IGDFWKMEHWRDCM-UHFFFAOYSA-N
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Description

4H-1,2,4-Triazole, 3-(4-chlorophenyl)-5-((4-methylphenoxy)methyl)-4-(4-methylphenyl)- is a complex organic compound belonging to the triazole family Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1,2,4-Triazole, 3-(4-chlorophenyl)-5-((4-methylphenoxy)methyl)-4-(4-methylphenyl)- typically involves multi-step organic reactions. The process often starts with the preparation of the triazole ring, followed by the introduction of the chlorophenyl, methylphenoxy, and methylphenyl groups through various substitution reactions. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and phenols. The reaction conditions may involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

4H-1,2,4-Triazole, 3-(4-chlorophenyl)-5-((4-methylphenoxy)methyl)-4-(4-methylphenyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with altered properties.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different triazole derivatives, while substitution reactions can introduce new functional groups, leading to a diverse range of compounds.

Scientific Research Applications

4H-1,2,4-Triazole, 3-(4-chlorophenyl)-5-((4-methylphenoxy)methyl)-4-(4-methylphenyl)- has various scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Research may focus on its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: The compound can be used in the development of new materials, coatings, and other industrial products.

Mechanism of Action

The mechanism of action of 4H-1,2,4-Triazole, 3-(4-chlorophenyl)-5-((4-methylphenoxy)methyl)-4-(4-methylphenyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole derivatives with different substituents, such as:

  • 4H-1,2,4-Triazole, 3-(4-chlorophenyl)-5-((4-methoxyphenyl)methyl)-4-(4-methylphenyl)-
  • 4H-1,2,4-Triazole, 3-(4-bromophenyl)-5-((4-methylphenoxy)methyl)-4-(4-methylphenyl)-

Uniqueness

The uniqueness of 4H-1,2,4-Triazole, 3-(4-chlorophenyl)-5-((4-methylphenoxy)methyl)-4-(4-methylphenyl)- lies in its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its unique structure allows for targeted interactions with specific molecular targets, making it valuable for various research and industrial purposes.

Properties

CAS No.

141079-01-8

Molecular Formula

C23H20ClN3O

Molecular Weight

389.9 g/mol

IUPAC Name

3-(4-chlorophenyl)-5-[(4-methylphenoxy)methyl]-4-(4-methylphenyl)-1,2,4-triazole

InChI

InChI=1S/C23H20ClN3O/c1-16-3-11-20(12-4-16)27-22(15-28-21-13-5-17(2)6-14-21)25-26-23(27)18-7-9-19(24)10-8-18/h3-14H,15H2,1-2H3

InChI Key

IGDFWKMEHWRDCM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2C3=CC=C(C=C3)Cl)COC4=CC=C(C=C4)C

Origin of Product

United States

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